molecular formula C23H24N4O4S B11199900 2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11199900
M. Wt: 452.5 g/mol
InChI Key: YNBCRNGBMZVRLI-UHFFFAOYSA-N
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Description

2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, followed by the introduction of the ethyl, methoxy, and methyl groups, and finally the attachment of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOLE
  • N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(17-12-16(31-4)10-11-18(17)26(21)2)25-23(27)32-13-19(28)24-14-6-8-15(30-3)9-7-14/h6-12H,5,13H2,1-4H3,(H,24,28)

InChI Key

YNBCRNGBMZVRLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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